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molecular formula C11H12N2OS B8293513 2-(Ethylthio)-3-phenyl-1-imidazoline-4-one

2-(Ethylthio)-3-phenyl-1-imidazoline-4-one

Cat. No. B8293513
M. Wt: 220.29 g/mol
InChI Key: OGDUIGZYDDPMTF-UHFFFAOYSA-N
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Patent
US05877324

Procedure details

A mixture of 2-(3-phenyl-thioureido)-acetamide (7.1 g), ethyl iodide (18.0 g), and ethanol (300 mL) was heated at reflux for 2 hours. The solvent was evaporated. The residue was dissolved in chloroform (300 mL) and water (300 mL). The organic phase was washed with water, dried over anhydrous MgSO4, then evaporated to dryness. The residue was crystallized from ethyl acetate/hexane to give the title compound (3.1 g), m.p. 79°-81° C. Anal. Calcd. for. C11H12N2O S: C, 59.97; H, 5.49; N, 12.72. Found: C, 59.67; H, 5.35; N, 12.70. Mass spectrum (EI, M.+) m/z 220. 1H-NMR (DMSO-d6 ; 400 MHz) δ7.43-7.52 (m, 3 H), 7.28-7.31 (m, 2 H), 4.32 (s, 2 H), 3.07 (q, 2 H), and 1.27 ppm (t, 3 H).
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8](=[S:14])[NH:9][CH2:10][C:11](N)=[O:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:15](I)[CH3:16]>C(O)C>[CH2:15]([S:14][C:8]1[N:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:11](=[O:12])[CH2:10][N:9]=1)[CH3:16]

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC(NCC(=O)N)=S
Name
Quantity
18 g
Type
reactant
Smiles
C(C)I
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform (300 mL)
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)SC1=NCC(N1C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: CALCULATEDPERCENTYIELD 41.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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